molecular formula C19H14ClNO6 B6549565 [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate CAS No. 1040669-50-8

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate

Cat. No.: B6549565
CAS No.: 1040669-50-8
M. Wt: 387.8 g/mol
InChI Key: WKAMSIIWDOMAAV-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in organic chemistry . The 1,3-benzodioxol-5-yl group is a common motif in organic chemistry and is present in many biologically active molecules . The oxazol-3-yl group is a heterocyclic compound containing an oxygen and a nitrogen . The methoxy group (-OCH3) is a common substituent in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The benzodioxole and oxazole rings would contribute to the rigidity of the molecule, while the methoxy and chloro groups could influence its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzodioxole ring can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Future Directions

The compound could be of interest for further study, given the biological activity of many compounds containing a benzodioxole ring . Future research could explore its synthesis, properties, and potential applications.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO6/c1-23-15-5-3-12(20)7-14(15)19(22)24-9-13-8-17(27-21-13)11-2-4-16-18(6-11)26-10-25-16/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAMSIIWDOMAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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